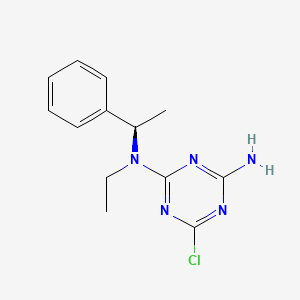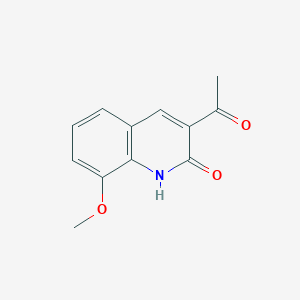
3-Acetyl-8-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-8-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the third position and a methoxy group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and acetic anhydride.
Cyclization: The aniline derivative undergoes cyclization with acetic anhydride to form the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Medicine:
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments.
Material Science: Incorporated into materials for specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Binding: Interacts with cellular receptors to modulate biological pathways.
Mechanism:
- The compound exerts its effects by interacting with molecular targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Methoxyquinoline: Lacks the acetyl group at the third position.
3-Acetylquinoline: Lacks the methoxy group at the eighth position.
Uniqueness:
3-Acetyl-8-methoxyquinolin-2(1H)-one: is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-acetyl-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)9-6-8-4-3-5-10(16-2)11(8)13-12(9)15/h3-6H,1-2H3,(H,13,15) |
InChI Key |
SHVCRAIIIWVALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


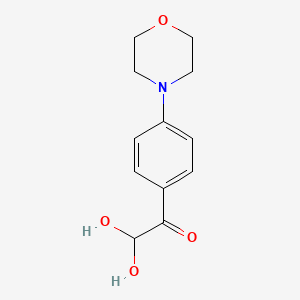

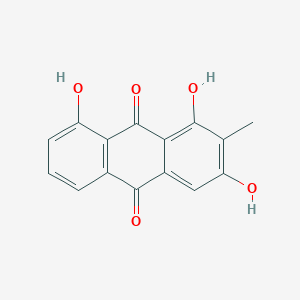
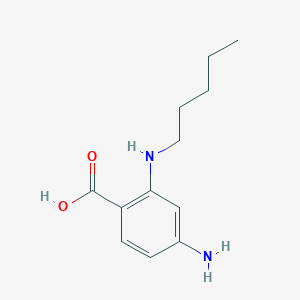
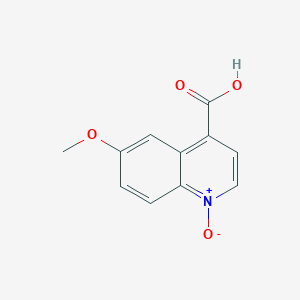
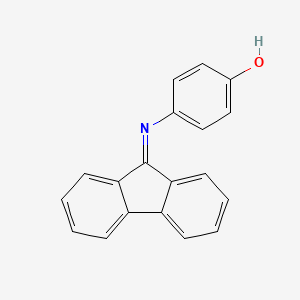
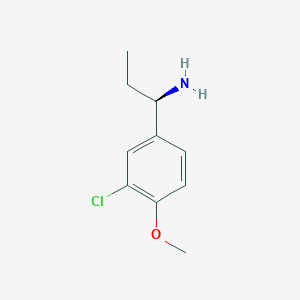

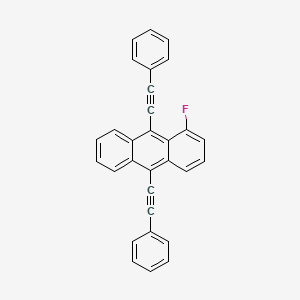
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
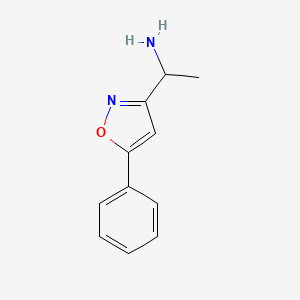

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
